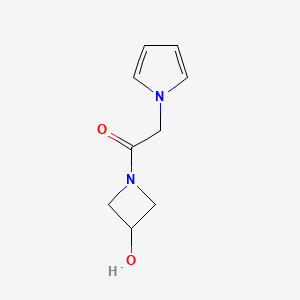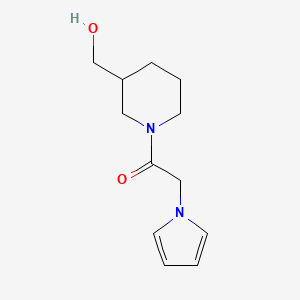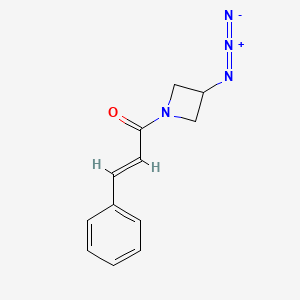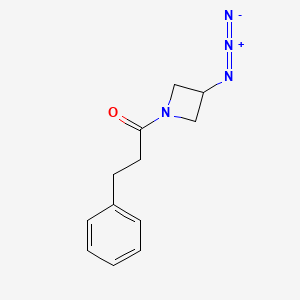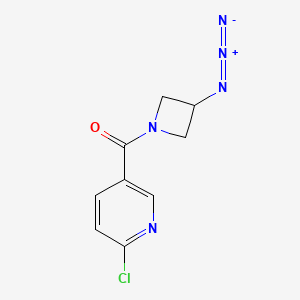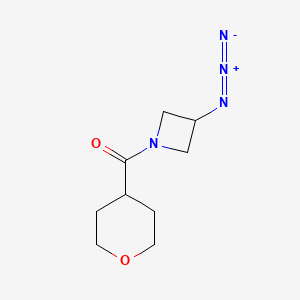![molecular formula C10H15F2NO2 B1476249 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1849683-40-4](/img/structure/B1476249.png)
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Vue d'ensemble
Description
The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a five-membered aromatic heterocycle . The molecule also contains two fluorine atoms and a propanoic acid group .
Synthesis Analysis
The synthesis of such compounds often involves organocatalytic methods . For instance, the construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Cyclocondensation with thioglycolic acid upon refluxing in K2CO3–DMF system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of β-Lactams : 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, has been utilized as a ketene source in the synthesis of monocyclic-2-azetidinones. This demonstrates controlled diastereoselectivity in reactions involving ketene and imines (Behzadi et al., 2015).
Development of Neutral Anion Receptors : The use of 3,4-difluoro-1H-pyrrole, a structurally similar compound, in the synthesis of neutral anion receptors shows increased affinity for anions such as fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated congeners. This suggests potential applications in sensing and molecular recognition (Anzenbacher et al., 2000).
Synthesis of Heterocyclic Systems : Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, derived from 2-aminocyclohepta[b]pyrroles, showcase the versatility of pyrrole derivatives in constructing diverse heterocyclic systems (Abe, 1987).
Biomedical Applications
Potential in Drug Development : Pyrrole, 1,2,4-triazole, and indole derivatives, including those similar to the subject compound, have shown significant potential in new drug development. Their ability to bind to kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase suggests their relevance in pharmacological research (Hotsulia, 2019).
Structural and Electronic Analysis : Studies on (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, a compound with some similarity, reveal insights into the electronic delocalization in pyrrole rings, important for understanding the electronic properties of similar compounds (Duchamp et al., 1983).
Insecticidal Potential : Synthesis of pyrrole derivatives has shown promising results as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This illustrates the potential of similar pyrrole-based compounds in agricultural and pest control applications (Abdelhamid et al., 2022).
Propriétés
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-6(9(14)15)13-4-7-2-3-10(11,12)8(7)5-13/h6-8H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYDPNENSQYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCC(C2C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







